molecular formula C20H16ClN5O2 B2500794 N-(3-chlorophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 863446-43-9

N-(3-chlorophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2500794
CAS No.: 863446-43-9
M. Wt: 393.83
InChI Key: RYUJIGROHXFBFO-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C20H16ClN5O2 and its molecular weight is 393.83. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

A series of pyrazolo[3,4-d]pyrimidine derivatives, including compounds related to the specified chemical structure, have been synthesized and evaluated for their antitumor activities. These compounds have shown varying degrees of effectiveness against cancer cell lines, such as human breast adenocarcinoma (MCF7), with some derivatives exhibiting mild to moderate activity compared to reference drugs like doxorubicin. Specifically, derivatives like N-(2-chlorophenyl)-2-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide demonstrated significant activity, indicating the potential of this chemical class in cancer treatment research (El-Morsy et al., 2017).

Antimicrobial Activity

Compounds structurally related to the specified acetamide have been investigated for their antimicrobial properties. Novel pyrazole derivatives, including those with pyrazolo[4,3-d]-pyrimidine cores, have been developed and assessed for their in vitro antimicrobial activity. These studies have identified several compounds with good to excellent activity against various microbial strains, underscoring the chemical class's potential as a source of new antimicrobial agents (Hafez et al., 2016).

Synthesis and Characterization

The synthesis and characterization of pyrazolo[3,4-d]pyrimidine derivatives, including those akin to the chemical , involve intricate synthetic routes leading to various novel compounds. These synthetic endeavors provide valuable insights into the chemical behavior and properties of these compounds, facilitating the exploration of their biological activities and potential therapeutic applications (Rahmouni et al., 2014).

Molecular Docking Studies

In addition to synthesis and biological evaluation, molecular docking studies have been conducted on related pyrazolo[3,4-d]pyrimidine compounds to understand their interactions with biological targets. These studies help in identifying binding affinities and modes of action, which are crucial for drug development processes (Elzahabi et al., 2018).

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O2/c1-13-5-7-16(8-6-13)26-19-17(10-23-26)20(28)25(12-22-19)11-18(27)24-15-4-2-3-14(21)9-15/h2-10,12H,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUJIGROHXFBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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